molecular formula C24H25NO B11174546 N-(2-ethyl-6-methylphenyl)-3,3-diphenylpropanamide

N-(2-ethyl-6-methylphenyl)-3,3-diphenylpropanamide

Cat. No.: B11174546
M. Wt: 343.5 g/mol
InChI Key: FMPCVVPDCQZSGJ-UHFFFAOYSA-N
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Description

N-(2-ethyl-6-methylphenyl)-3,3-diphenylpropanamide is a chemical compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of an amide group attached to a phenyl ring, which is further substituted with ethyl and methyl groups. Its complex structure makes it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethyl-6-methylphenyl)-3,3-diphenylpropanamide typically involves the reaction of 2-ethyl-6-methylaniline with 3,3-diphenylpropanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve overall efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethyl-6-methylphenyl)-3,3-diphenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-(2-ethyl-6-methylphenyl)-3,3-diphenylpropanamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-ethyl-6-methylphenyl)-3,3-diphenylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain.

Comparison with Similar Compounds

N-(2-ethyl-6-methylphenyl)-3,3-diphenylpropanamide can be compared with other similar compounds, such as:

    N-(2-ethyl-6-methylphenyl)-N-(2-sulfoacetyl)-L-alanine: Another compound with a similar phenyl ring structure but different functional groups.

    Metolachlor: A herbicide with a similar aromatic amide structure but different substituents.

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.

Properties

Molecular Formula

C24H25NO

Molecular Weight

343.5 g/mol

IUPAC Name

N-(2-ethyl-6-methylphenyl)-3,3-diphenylpropanamide

InChI

InChI=1S/C24H25NO/c1-3-19-16-10-11-18(2)24(19)25-23(26)17-22(20-12-6-4-7-13-20)21-14-8-5-9-15-21/h4-16,22H,3,17H2,1-2H3,(H,25,26)

InChI Key

FMPCVVPDCQZSGJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3)C

Origin of Product

United States

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